molecular formula C16H13F3N4O2 B1384036 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866137-82-8

2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No. B1384036
M. Wt: 350.29 g/mol
InChI Key: BQCBWERCLSTCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C16H13F3N4O2 and its molecular weight is 350.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

  • This compound, having two CH-acidic centers, participates in Michael reactions. It shows a higher nucleophilicity due to the priority ionization, leading to the formation of Michael adducts (Erkin & Krutikov, 2009).

  • In the search for antiviral properties, 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, closely related to the query compound, have shown significant antiviral activity. This includes a 4000-fold improvement of antiviral activity in certain derivatives (Munier-Lehmann et al., 2015).

  • A series of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines, closely resembling the compound , were synthesized. These have potential applications in various chemical syntheses (Flores et al., 2006).

Biological and Pharmacological Applications

  • Compounds similar to the query molecule have been evaluated for their antioxidant and antimicrobial activities. This includes a study of derivatives that showed high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans (Bassyouni et al., 2012).

  • Derivatives of the compound have demonstrated pronounced tuberculocidic activity. This suggests potential applications in treating tuberculosis (Erkin, Krutikov & Ivanov, 2012).

  • In benzodiazepine receptor studies, related compounds have shown affinity as BzR ligands, indicating potential relevance in neurological research (Selleri et al., 1995).

  • A derivative, PF-04447943, showed promise as a selective PDE9A inhibitor with potential application in treating cognitive disorders (Verhoest et al., 2012).

properties

IUPAC Name

2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2/c1-9-11(7-10-5-3-2-4-6-10)14(25)23(22-9)15-20-12(16(17,18)19)8-13(24)21-15/h2-6,8,22H,7H2,1H3,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCBWERCLSTCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CC(=O)N2)C(F)(F)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone
Reactant of Route 2
2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone
Reactant of Route 3
2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone
Reactant of Route 4
Reactant of Route 4
2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone
Reactant of Route 5
2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone
Reactant of Route 6
Reactant of Route 6
2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone

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